molecular formula C9H11NO3 B1530697 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1447959-07-0

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No. B1530697
M. Wt: 181.19 g/mol
InChI Key: CQVWKLZCYKAFCC-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a methoxyethyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Methoxyethyl acrylate are synthesized in laboratories . The synthesis often involves reactions with other organic compounds and may require specific conditions such as controlled temperature and pressure .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . This technique allows scientists to determine the physical and chemical properties of atoms or the molecules in which they are contained.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in water, and reactivity with other chemicals .

Safety And Hazards

Safety and hazards associated with this compound would depend on its exact properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

1-(2-methoxyethyl)-2-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-6-5-10-4-2-3-8(7-11)9(10)12/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWKLZCYKAFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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